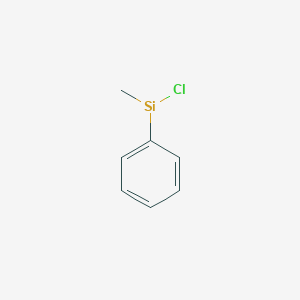
Chlormethylphenylsilan
Übersicht
Beschreibung
Chloro(methyl)phenylsilane is a useful research compound. Its molecular formula is C7H8ClSi and its molecular weight is 155.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloro(methyl)phenylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro(methyl)phenylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oberflächenmodifizierung und -funktionalisierung
Chlormethylphenylsilan wird häufig zur Modifizierung von Oberflächen verwendet, um funktionelle Gruppen einzuführen, die mit Polymeren interagieren können. Dies ist besonders nützlich bei der Herstellung von aminosilanisierten Oberflächen in Laboren und industriellen Prozessen für Anwendungen wie die Synthese von Nanopartikeln, die Immobilisierung von Liganden, Farbstoffen, die Verbesserung der Haftfestigkeit und organischen Polymeren .
Polymerverbundwerkstoffe
Im Bereich der Polymerwissenschaft dient this compound als Silan-Kupplungsmittel. Es wird verwendet, um die Haftfestigkeit zwischen anorganischen Materialien und Polymeren zu verbessern, was zu verbesserten mechanischen, physikalischen, Quellungs- und dynamisch-viskoelastischen Eigenschaften von Verbundwerkstoffen führt .
Beschichtungen
Die Verbindung ist an der Entwicklung von Beschichtungen beteiligt, wo sie die thermodynamischen Oberflächeneigenschaften verändert. Dies führt zu Beschichtungen mit verbesserter Haftung, Beständigkeit gegen Umweltabbau und möglicherweise Selbstheilungseigenschaften .
Wasseraufbereitung
This compound findet Anwendung in Wasseraufbereitungsprozessen. Es kann verwendet werden, um Filtermaterialien zu modifizieren und so ihre Effizienz bei der Entfernung von Verunreinigungen aus Wasser zu verbessern .
Vulkanisation von Kautschuk
Die Silan-Kupplungsmittel, die von this compound abgeleitet sind, werden im Vulkanisationsprozess von Kautschuk verwendet. Sie tragen dazu bei, einen umweltfreundlichen Herstellungsprozess zu schaffen und verbessern die Eigenschaften von vulkanisierten Produkten .
Asphaltmodifizierung
Im Bauwesen werden mit this compound modifizierte Asphaltbinder verwendet, um die Eigenschaften von Asphalt zu verbessern, wie z. B. seine Haltbarkeit und Beständigkeit gegen Umwelteinflüsse .
Nanopartikel-Synthese
Diese Verbindung spielt eine entscheidende Rolle bei der Synthese von Nanopartikeln. Es hilft bei der Stabilisierung und Funktionalisierung von Nanopartikeln, die dann in verschiedenen Anwendungen eingesetzt werden, von der Elektronik bis zur Medizin .
Ligandenimmobilisierung
This compound wird zur Immobilisierung von Liganden auf verschiedenen Substraten verwendet, was ein wichtiger Schritt bei der Synthese komplexer Moleküle und in der Katalyse ist .
Safety and Hazards
Chloro(methyl)phenylsilane is classified as a dangerous good for transport and may be subject to additional shipping charges . It is combustible and causes severe skin burns and eye damage . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
Eigenschaften
InChI |
InChI=1S/C7H8ClSi/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAIXTZQWAGRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801033222 | |
| Record name | (Chloromethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801033222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-82-9 | |
| Record name | Chloromethylphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (chloromethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Chloromethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801033222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethylphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROMETHYLPHENYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89VL1KZ19R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Phenylmethylchlorosilane used to modify silicon oxide surfaces?
A1: Phenylmethylchlorosilane (PhMeHSiCl) serves as a grafting agent to modify silicon oxide surfaces. [] It reacts with the surface silanol groups (Si-OH) present on oxidized silicon, forming stable Si-O-Si bonds. This process, known as silanization, alters the surface properties, such as hydrophobicity and reactivity. Notably, PhMeHSiCl, being a monochlorosilane, doesn't form a three-dimensional network like trichlorosilanes. Instead, it forms island-like structures composed of organized, one-dimensional siloxane chains. These chains result from condensation reactions between Si-H and Si-OH groups. []
Q2: Does the structure of the organosilane impact the organization of the resulting surface layer?
A2: Yes, the structure of the organosilane significantly influences the organization of the surface layer. [] For instance, octadecyltrichlorosilane (OTS), with its long alkyl chain, rapidly forms a dense, homogeneous, and hydrophobic network on the silicon oxide surface. In contrast, PhMeHSiCl, due to its bulky phenyl group and being a monochlorosilane, forms less organized and less hydrophobic layers. Additionally, PhMeHSiCl deposition leads to the formation of organized, acidic water clusters near the surface. These clusters arise from the strong interaction between hydronium ions (H3O+) and water molecules gradually released during condensation reactions. []
Q3: What role does Phenylmethylchlorosilane play in polymer chemistry?
A4: Phenylmethylchlorosilane serves as an end-capping agent in anionic ring-opening polymerization (AROP) of polysiloxanes. [] Specifically, it terminates the growing polymer chain by reacting with the reactive anionic end group. This controlled termination allows for tailoring the molecular weight and functionality of the resulting polysiloxane. []
Q4: Are there alternative end-capping agents to Phenylmethylchlorosilane in polysiloxane synthesis?
A5: While the provided research highlights Phenylmethylchlorosilane, alternative end-capping agents can be employed in polysiloxane synthesis. The choice depends on the desired polymer properties and functionalities. For instance, using chlorosilanes with different organic substituents allows for introducing specific chemical groups at the polymer chain ends, influencing properties like reactivity, solubility, and thermal behavior. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


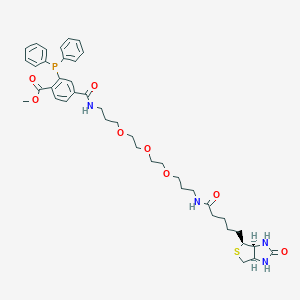

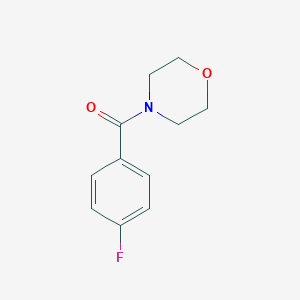

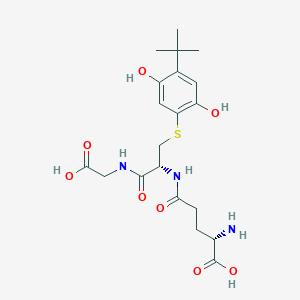
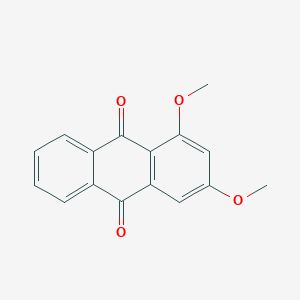
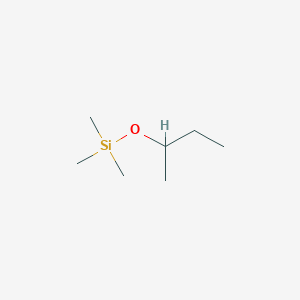
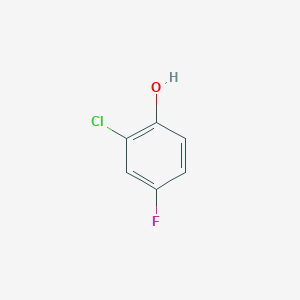
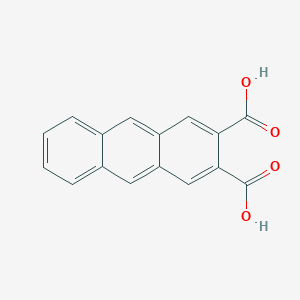
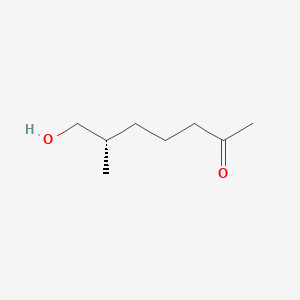

![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)


